molecular formula C18H21BrN2O4S B12114392 1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine

1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B12114392
M. Wt: 441.3 g/mol
InChI Key: BWGLISUMVLKSRE-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine is a sulfonamide-containing piperazine derivative characterized by a brominated dimethoxybenzenesulfonyl group at the 1-position and a phenyl group at the 4-position of the piperazine ring. Its synthesis typically involves alkylation or sulfonylation reactions of piperazine precursors, with purification via crystallization or chromatography .

Properties

Molecular Formula

C18H21BrN2O4S

Molecular Weight

441.3 g/mol

IUPAC Name

1-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C18H21BrN2O4S/c1-24-16-12-15(19)18(13-17(16)25-2)26(22,23)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3

InChI Key

BWGLISUMVLKSRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps. One common synthetic route starts with the preparation of 2-bromo-4,5-dimethoxybenzene-1-sulfonyl chloride. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy groups and the sulfonyl group.

    Coupling Reactions: The phenylpiperazine moiety can participate in coupling reactions with other aromatic compounds.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with related sulfonylpiperazine derivatives, focusing on structural features, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison of Sulfonylpiperazine Derivatives

Compound Name Substituents on Sulfonyl Group Piperazine Substituents Molecular Weight (g/mol) Key Biological Activities Synthesis Method Reference
1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine 2-Bromo-4,5-dimethoxyphenyl 4-Phenyl ~463.3 (estimated) Anticancer, kinase modulation (hypothetical) Alkylation/sulfonylation
1-(4-Bromophenylsulfonyl)-4-(4-methylphenyl)piperazine () 4-Bromophenyl 4-(4-Methylphenyl) 381.3 Radioprotective, neuroprotective Sulfonylation
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine () 2-Bromo-4,5-difluorophenyl 4-Methyl 355.2 Not reported (structural analog) Sulfonylation
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine () 4-Nitrophenyl 4-Phenyl 333.4 Radioprotective, intestinal regeneration Sulfonylation
KN-62: 1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine () Isoquinolinesulfonyl 4-Phenyl 731.8 CaMK-II inhibition, glucose transport modulation Multi-step alkylation

Key Structural and Functional Differences

Nitrophenylsulfonyl derivatives () exhibit radioprotective effects due to nitro group redox activity, whereas brominated analogs like the target compound may prioritize kinase or receptor binding .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving Gabriel-Colman rearrangement and alkylation (similar to oxicam analogs in ), while simpler sulfonylpiperazines (e.g., ) are synthesized via direct sulfonylation .

Biological Target Specificity: Unlike KN-62 (), which inhibits CaMK-II via its bis-isoquinolinesulfonyl motif, the target compound’s dimethoxybenzenesulfonyl group may favor interactions with other kinases or receptors, though experimental data are pending .

Crystallographic and Physicochemical Properties :

  • Piperazine derivatives with bulky sulfonyl groups (e.g., ) often exhibit distinct crystal packing behaviors. The target compound’s bromo-dimethoxy substituents likely reduce symmetry compared to 4-bromophenyl analogs, affecting solubility and stability .

Research Findings and Implications

  • Anticancer Potential: Piperazine sulfonamides in and show antiproliferative activity against colorectal cancer cells. The target compound’s dimethoxy groups may enhance DNA intercalation or topoisomerase inhibition, similar to oxicam derivatives .
  • Kinase Modulation : Structural analogs like KN-62 () demonstrate that sulfonylpiperazines can target ATP-binding pockets in kinases. The bromo-dimethoxy group in the target compound could mimic tyrosine residues, enabling competitive inhibition .
  • Radioprotection : highlights 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine’s role in mitigating radiation-induced intestinal damage, suggesting the target compound’s bromine atom might confer similar cytoprotective effects via free radical scavenging .

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